lithium 1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole-3-carboxylate
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Overview
Description
Lithium 1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole-3-carboxylate is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. The presence of the trifluoromethyl group imparts distinct characteristics, making it valuable in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lithium 1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole-3-carboxylate typically involves the lithiation of 1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole followed by carboxylation. This process can be carried out under controlled conditions using lithium diisopropylamide (LDA) as a base and carbon dioxide as the carboxylating agent .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale lithiation and carboxylation processes, utilizing flow reactors to ensure consistent quality and yield. The use of advanced separation techniques, such as crystallization and chromatography, is essential to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: Lithium 1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Lithium 1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of lithium 1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or antiviral activity .
Comparison with Similar Compounds
- 1-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazole-5-carboxylate
- 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate
Comparison: Lithium 1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole-3-carboxylate is unique due to its specific substitution pattern and the presence of the lithium ion. This combination imparts distinct chemical and physical properties, such as enhanced solubility and reactivity, compared to similar compounds .
Properties
CAS No. |
2567495-26-3 |
---|---|
Molecular Formula |
C5H3F3LiN3O2 |
Molecular Weight |
201 |
Purity |
95 |
Origin of Product |
United States |
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